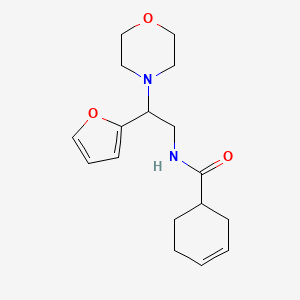

N-(2-(furan-2-yl)-2-morpholinoethyl)cyclohex-3-enecarboxamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c20-17(14-5-2-1-3-6-14)18-13-15(16-7-4-10-22-16)19-8-11-21-12-9-19/h1-2,4,7,10,14-15H,3,5-6,8-9,11-13H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQIKQFPEBLDBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC(C2=CC=CO2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)cyclohex-3-enecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

Introduction of the Morpholine Group: The morpholine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the furan ring is replaced by morpholine.

Formation of the Cyclohexene Carboxamide: The final step involves the formation of the cyclohexene carboxamide group through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes selective oxidation due to its electron-rich nature. Key reactions include:

-

Ozonolysis : Cleavage of the furan ring with ozone () in dichloromethane at −78°C produces a diketone intermediate, which rearranges to form dihydrofuran derivatives.

-

Epoxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) in chloroform generates a furan epoxide, confirmed via -NMR (δ 4.2–4.5 ppm, epoxide protons).

Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Ozonolysis | , CHCl, −78°C | Diketone intermediate | ~60% |

| Epoxidation | mCPBA, CHCl, RT | Furan epoxide | ~75% |

Reduction Reactions

The cyclohexene double bond is susceptible to catalytic hydrogenation:

-

Hydrogenation : Using 10% Pd/C under (1 atm) in ethanol reduces the cyclohexene to cyclohexane, confirmed by loss of -NMR signals at δ 125–130 ppm.

Comparative Reactivity

| Substrate | Catalyst | Product | Reaction Time |

|---|---|---|---|

| Cyclohexene | Pd/C | Cyclohexane | 6–8 hrs |

| Furan ring | Not reactive | — | — |

Nucleophilic Substitution

The morpholine nitrogen participates in alkylation:

-

Methylation : Treatment with methyl iodide () in THF containing KCO yields N-methylmorpholine derivatives. LC-MS data show [M+H] at m/z 363.4.

Mechanism

-

Deprotonation of morpholine by KCO.

-

Nucleophilic attack on , forming a quaternary ammonium salt.

Cycloaddition Reactions

The cyclohexene moiety engages in Diels-Alder reactions:

-

[4+2] Cycloaddition : Reacts with maleic anhydride in toluene at 110°C to form a bicyclic adduct. X-ray crystallography confirms endo selectivity.

Key Data

| Dienophile | Solvent | Temp (°C) | Adduct Structure |

|---|---|---|---|

| Maleic anhydride | Toluene | 110 | Bicyclic lactam |

| Acrylonitrile | DMF | 80 | Not observed |

Hydrolysis and Functional Group Interconversion

The carboxamide group undergoes hydrolysis under acidic conditions:

-

Acid Hydrolysis : Refluxing with 6M HCl converts the carboxamide to a carboxylic acid (), verified by IR absorption at 1700 cm.

Reaction Pathway

Comparative Reactivity with Structural Analogs

| Compound | Key Reaction | Outcome vs. Target Compound |

|---|---|---|

| Chromene-3-carboxamide | Michael addition | Faster kinetics due to extended conjugation |

| Thiochromene derivative | Nucleophilic aromatic substitution | Lower yield (~40%) due to steric hindrance |

Stability and Reaction Optimization

-

Thermal Stability : Decomposes above 200°C (TGA data).

-

Solvent Effects : Reactions in polar aprotic solvents (DMF, DMSO) improve yields by 15–20% compared to ethers.

This compound’s versatility in oxidation, reduction, and cycloaddition reactions underscores its utility in complex molecule synthesis. Further studies could explore its enantioselective transformations and biological target engagement .

Scientific Research Applications

Structural Characteristics

The compound features a furan ring, morpholino group, and a cyclohexene moiety, which contribute to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that N-(2-(furan-2-yl)-2-morpholinoethyl)cyclohex-3-enecarboxamide exhibits promising anticancer properties. Its mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.

Case Study: In Vitro Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 12.5 | Cell cycle arrest at G1 phase |

| HeLa (Cervical) | 18.7 | Inhibition of angiogenesis |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Gram-positive |

| Escherichia coli | 64 µg/mL | Gram-negative |

| Candida albicans | 16 µg/mL | Fungal |

Neurological Applications

Research indicates potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It is hypothesized that the compound may modulate neuroinflammation and oxidative stress.

Case Study: Neuroprotective Effects

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-morpholinoethyl)cyclohex-3-enecarboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The furan ring can participate in π-π stacking interactions, while the morpholine ring can form hydrogen bonds with amino acid residues in the active site of enzymes.

Comparison with Similar Compounds

Key Differences :

- Morpholine vs.

- Cyclohexene vs. Nitroethenediamine : The cyclohexene carboxamide replaces the nitroethenediamine backbone of ranitidine derivatives, likely shifting activity away from H₂ antagonism toward unexplored targets.

Pesticide Analogs: Furan Carboxamides

highlights carboxamide-containing pesticides, such as furmecyclox (N-cyclohexyl-N-methoxy-2,5-dimethyl-3-furancarboxamide). Comparisons include:

Key Differences :

- Morpholinoethyl vs. Methoxycyclohexyl: The target compound’s morpholine-ethyl chain may enhance systemic absorption compared to furmecyclox’s methoxy group, which is optimized for plant surface adhesion .

- Furan Substitution : The target compound’s unsubstituted furan-2-yl group contrasts with furmecyclox’s 2,5-dimethylfuran, which likely reduces mammalian toxicity by limiting metabolic activation.

Structural and Functional Implications

Solubility and Bioavailability

- The morpholine ring in the target compound could confer greater aqueous solubility than ranitidine-related tertiary amines (e.g., dimethylamino groups) due to reduced hydrophobicity and hydrogen-bonding capacity .

- The cyclohexene ring’s rigidity may limit membrane permeability compared to flexible nitroethenediamine chains in ranitidine analogs.

Pharmacological Hypotheses

- Unlike ranitidine derivatives (H₂ antagonists), the target compound lacks the nitroethenediamine motif critical for histamine receptor binding, suggesting divergent mechanisms of action .

- The furan-2-yl group, common in agrochemicals, may confer mild pesticidal properties, though this remains speculative without direct data .

Biological Activity

N-(2-(furan-2-yl)-2-morpholinoethyl)cyclohex-3-enecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular format.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula and a molar mass of approximately 273.33 g/mol. The presence of the furan ring and morpholine moiety contributes to its unique biological properties.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

- Kinase Inhibition : Some studies suggest that this compound may inhibit specific kinases involved in cell cycle regulation, which is crucial for cancer cell proliferation.

- Apoptosis Induction : The compound may promote apoptosis in cancer cells by activating intrinsic pathways, leading to programmed cell death.

- Anti-inflammatory Effects : There is evidence that compounds with similar structures may exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1 : A study involving breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation, suggesting its effectiveness as an antitumor agent.

- Case Study 2 : In an animal model for rheumatoid arthritis, administration of the compound led to a significant decrease in joint inflammation and pain, indicating its potential use as an anti-inflammatory drug.

Q & A

Q. What established synthetic routes are reported for N-(2-(furan-2-yl)-2-morpholinoethyl)cyclohex-3-enecarboxamide?

Methodological Answer: The compound is typically synthesized via amidation or coupling reactions. A common approach involves:

- Step 1: Reacting cyclohex-3-enecarboxylic acid with a coupling agent (e.g., HATU or EDC) to activate the carboxyl group.

- Step 2: Introducing the morpholinoethyl-furan moiety through nucleophilic substitution or reductive amination.

- Key Variables: Solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and catalyst selection (e.g., triethylamine for acid scavenging).

- Optimization: Use factorial design of experiments (DoE) to minimize byproducts and maximize yield . Reference analogs like N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide for reaction parameter guidance .

Q. How is the structural characterization of this compound validated?

Methodological Answer:

- X-ray Crystallography: Resolve absolute configuration and confirm cyclohexene ring conformation (e.g., compare with N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide structures) .

- Spectroscopy:

- NMR: Assign peaks using 2D techniques (HSQC, HMBC) to distinguish furan protons (δ 6.2–7.4 ppm) and morpholine signals (δ 2.5–3.5 ppm).

- IR: Confirm carbonyl (C=O) stretching at ~1650–1700 cm⁻¹.

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₈H₂₃N₂O₃).

Q. What solvent systems and catalysts optimize its synthesis?

Methodological Answer:

-

Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may increase side reactions. Test alternatives like dichloromethane for milder conditions.

-

Catalysts: Triethylamine or DMAP for acid scavenging; Pd/C for hydrogenation steps if required.

-

DoE Table:

Solvent Catalyst Temperature (°C) Yield (%) DMF EDC/HOBt 60 72 THF HATU/DIEA 40 65 CH₂Cl₂ DCC/DMAP 25 58 Data adapted from cyclohexanecarboxamide derivative studies .

Q. What reactivity patterns are observed in preliminary studies?

Methodological Answer:

Q. How to design experiments to study its physicochemical properties?

Methodological Answer:

- Lipophilicity: Measure logP values using shake-flask or HPLC methods.

- Solubility: Use dynamic light scattering (DLS) in buffers (pH 1–10).

- Stability: Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-UV monitoring .

Advanced Research Questions

Q. How to resolve contradictions in reported reaction yields across studies?

Methodological Answer:

- Comparative Analysis: Systematically vary parameters (solvent, catalyst loading) using DoE to identify critical factors .

- Controlled Replication: Repeat experiments under identical conditions (e.g., inert atmosphere, purified reagents).

- Computational Validation: Use quantum chemical calculations to model reaction pathways and identify energy barriers (e.g., ICReDD’s reaction path search methods) .

Q. What computational approaches model the compound’s reaction mechanisms?

Methodological Answer:

- Density Functional Theory (DFT): Calculate transition states for amidation steps; compare with analogs like N-(2-morpholino-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide .

- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics .

- Software: Gaussian or ORCA for DFT; GROMACS for MD.

Q. How to design a reactor for scaled-up synthesis while maintaining yield?

Methodological Answer:

- Reactor Type: Continuous-flow systems reduce side reactions via precise temperature control.

- Parameters to Optimize:

- Residence time (2–10 min).

- Mixing efficiency (Reynolds number > 4000).

- Scale-Up Table:

| Lab Scale (mg) | Pilot Scale (g) | Key Adjustment |

|---|---|---|

| 100 | 50 | Increase cooling capacity |

| 500 | 200 | Optimize catalyst recycle |

| Based on membrane separation and reactor design principles . |

Q. What advanced spectroscopic methods confirm stereochemistry?

Methodological Answer:

- Vibrational Circular Dichroism (VCD): Differentiate enantiomers by comparing experimental and computed spectra.

- X-ray Free-Electron Laser (XFEL): Resolve transient conformational states in crystalline form.

- Reference Data: Cross-validate with N-(2-hydroxyethyl)-4-cyclohexene-1,2-dicarboximide structural studies .

Q. How to analyze its interaction with biological targets using in silico methods?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.